molecular formula C17H19NO4S B2520492 (7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351615-70-7

(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2520492
CAS RN: 1351615-70-7
M. Wt: 333.4
InChI Key: KSJZNADBOJWKEG-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a synthetic compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Antiviral Properties

  • A series of compounds including N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and exhibited significant antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This highlights the potential of spirothiazolidinone scaffolds for developing new antiviral molecules (Apaydın et al., 2020).

Metabolic Studies

  • AZD1979, a compound with a 6-substituted-2-oxa-6-azaspiro[3.3]heptanyl derivative, showed an unusual glutathione-related metabolic pathway, including glutathionyl, cysteinyl, cysteinylglycinyl, and mercapturic acid conjugates, catalyzed by glutathione transferases without prior cytochrome P450–catalyzed bioactivation (Li et al., 2019).

Antimicrobial Properties

  • New benzofuran-based 1,2,3-triazoles demonstrated high antimicrobial activity, indicating the potential of this chemical structure in creating effective antimicrobial agents (Sunitha et al., 2017).

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-20-13-4-2-3-12-11-14(22-15(12)13)16(19)18-7-5-17(6-8-18)21-9-10-23-17/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJZNADBOJWKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4(CC3)OCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

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